molecular formula C26H23NO B12397199 Antiproliferative agent-19

Antiproliferative agent-19

Cat. No.: B12397199
M. Wt: 365.5 g/mol
InChI Key: GDVQMPYYXDYNDT-UHFFFAOYSA-N
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Description

Antiproliferative agent-19 is a compound known for its ability to inhibit the proliferation of cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment. Antiproliferative agents are crucial in the development of therapies aimed at controlling the growth and spread of malignant cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiproliferative agent-19 involves multiple steps, including the formation of key intermediates and the final product. One common synthetic route involves the use of isosteviol derivatives, which are modified at the C-19 position. The reaction conditions typically include the use of solvents such as dichloromethane and reagents like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Antiproliferative agent-19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoroacetic acid, hydrogen peroxide, and sodium borohydride. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often evaluated for their antiproliferative activity against different cancer cell lines .

Scientific Research Applications

Antiproliferative agent-19 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Antiproliferative agent-19 involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis (programmed cell death) by increasing intracellular reactive oxygen species levels and decreasing mitochondrial membrane potential. This leads to the activation of pro-apoptotic proteins like BAX and the inhibition of anti-apoptotic proteins like BCL-2 . Additionally, this compound can arrest the cell cycle in the G1 phase, preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Antiproliferative agent-19 include:

Uniqueness

This compound is unique due to its specific modifications at the C-19 position, which enhance its selectivity and potency against cancer cells. Its ability to induce apoptosis and arrest the cell cycle makes it a promising candidate for further development as an anticancer agent .

Biological Activity

Antiproliferative Agent-19, a derivative of 19-nortestosterone, has garnered attention for its unique biological activities, particularly its selective antiproliferative effects on various cancer cell lines. This article synthesizes the findings from multiple studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a structural analog of 19-nortestosterone, designed to enhance beneficial biological activities while minimizing undesirable hormonal effects. Its chemical modifications aim to improve its antiproliferative efficacy against cancer cells, particularly cervical carcinoma cells.

The biological activity of this compound primarily involves:

  • Cell Cycle Disruption :
    • Flow cytometry studies have shown that treatment with this compound leads to significant alterations in cell cycle distribution, particularly increasing the hypodiploid population indicative of apoptosis. The agent induces G1 phase arrest while reducing the S and G2/M phases .
  • Induction of Apoptosis :
    • The compound activates the intrinsic apoptotic pathway, as evidenced by increased caspase-3 and caspase-9 activities without significantly affecting caspase-8. This suggests that the compound triggers apoptosis through mitochondrial pathways .
  • Tubulin Polymerization :
    • This compound has been shown to directly influence tubulin assembly, which is critical for cell division and proliferation. This effect may contribute to its overall antiproliferative properties .

In Vitro Studies

This compound has been tested against several human cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), and A549 (lung). The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism of Action
HeLa10.4G1 arrest, apoptosis induction
MDA-MB-23112.5Tubulin polymerization disruption
A5498.2Cell cycle arrest and apoptosis

Case Studies

Several case studies have highlighted the potential of this compound in cancer treatment:

  • Cervical Cancer :
    • In vitro experiments demonstrated that this compound significantly inhibited the proliferation of HeLa cells with an IC50 value of 10.4 µM. The compound's ability to induce apoptosis was confirmed via fluorescent microscopy and LDH assays .
  • Breast Cancer :
    • Another study reported that modifications to the 19-nortestosterone scaffold resulted in enhanced antiproliferative effects against MDA-MB-231 cells, with IC50 values indicating potent activity .
  • Lung Cancer :
    • The A549 cell line was utilized to assess the compound's effects on cell viability and cycle progression, revealing a dose-dependent reduction in cell numbers and significant alterations in phosphorylated Rb protein levels .

Comparative Analysis with Other Antiproliferative Agents

Table 2 compares this compound with other known antiproliferative agents based on their IC50 values against various cancer cell lines.

Agent Cell Line IC50 (µM) Notes
This compoundHeLa10.4Induces apoptosis via intrinsic pathway
SunitinibHeLa8.11Tyrosine kinase inhibitor
CurcuminMDA-MB-23115.0Natural compound with diverse mechanisms

Properties

Molecular Formula

C26H23NO

Molecular Weight

365.5 g/mol

IUPAC Name

3-(naphthalen-1-ylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one

InChI

InChI=1S/C26H23NO/c28-26-23(17-20-13-8-12-18-9-4-5-14-21(18)20)25(19-10-2-1-3-11-19)22-15-6-7-16-24(22)27-26/h1-5,8-14H,6-7,15-17H2,(H,27,28)

InChI Key

GDVQMPYYXDYNDT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)CC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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